(3-Mesityl-5-methylisoxazol-4-yl)methanol
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
[5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-8-5-9(2)13(10(3)6-8)14-12(7-16)11(4)17-15-14/h5-6,16H,7H2,1-4H3 |
InChI Key |
OGHFQRJZVFWUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2CO)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Nitriles
Using acetonitrile and ethyl acetate in the presence of a metal base (e.g., NaH or LDA), acetyl acetonitrile is generated. Subsequent reaction with hydroxylamine hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole. For the target compound, this approach could be modified by replacing ethyl acetate with a mesityl-containing β-keto nitrile precursor.
Example Reaction Conditions
Ethyl Ethoxymethyleneacetoacetic Ester Route
As described in US20030139606A1, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. Treatment with hydroxylamine sulfate at low temperatures (−20°C to 10°C) produces ethyl-5-methylisoxazole-4-carboxylate. Introducing a mesityl group at this stage would require a substituted β-keto ester, though steric hindrance may necessitate post-cyclization functionalization.
Introducing the Mesityl Group
The mesityl moiety can be incorporated via late-stage coupling or early-stage cyclization:
Suzuki-Miyaura Coupling
If the isoxazole intermediate bears a halogen at the 3-position, palladium-catalyzed coupling with mesitylboronic acid offers a viable pathway. For example, 3-bromo-5-methylisoxazole-4-methanol could react under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the mesityl group.
Direct Cyclization with Mesityl-Containing Precursors
Synthesizing a β-keto nitrile or β-diketone pre-installed with the mesityl group (e.g., 1-mesityl-2,4-pentanedione) could enable regioselective cyclization. However, this approach risks poor regiocontrol, as hydroxylamine may attack either carbonyl group.
Hydroxymethyl Group Functionalization
The 4-hydroxymethyl group can be introduced via reduction of a carbonyl precursor or halogen hydrolysis:
Carboxylic Acid Reduction
Following US20030139606A1, ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed to the carboxylic acid using sulfuric acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) would yield the hydroxymethyl derivative:
Optimization Data
*Theoretical yield based on analogous reductions.
Bromomethyl Intermediate Hydrolysis
Introducing a bromomethyl group at the 4-position (e.g., via radical bromination) followed by aqueous hydrolysis could directly yield the hydroxymethyl group. This method avoids harsh reductants but requires precise bromination conditions.
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible synthesis involves:
-
Isoxazole Core Formation : Cyclize mesityl-substituted β-keto nitrile with hydroxylamine.
-
Hydroxymethyl Introduction : Reduce a 4-carboxylic acid or ester intermediate.
-
Purification : Crystallize the final product using toluene/acetic acid mixtures.
Critical Considerations
-
Regioselectivity : NMR monitoring is essential to confirm substituent positions.
-
Protection Strategies : Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) may prevent side reactions during mesityl coupling.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High modularity | Requires halogenated precursor |
| Direct Cyclization | Fewer steps | Risk of poor regiocontrol |
| Carboxylic Acid Reduction | Reliable reduction | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
(3-Mesityl-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Aldehydes and ketones from oxidation.
- Alcohols and amines from reduction.
- Various substituted isoxazoles from substitution reactions.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds derived from isoxazole structures exhibit notable antioxidant properties. For instance, studies have shown that (3-Mesityl-5-methylisoxazol-4-yl)methanol demonstrates significant scavenging activity against free radicals, making it a candidate for developing antioxidant agents in pharmaceuticals .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Molecular docking studies further support its potential as an antibacterial agent, highlighting its interactions with bacterial enzyme targets .
Anticancer Potential
Recent investigations into the anticancer properties of isoxazole derivatives suggest that this compound may inhibit the proliferation of cancer cells. For example, compounds similar to this structure have shown promising results against lung cancer cell lines, indicating a potential pathway for therapeutic development .
Polymer Chemistry
The unique properties of this compound allow it to be used as a monomer in polymer synthesis. Its incorporation into copolymers can enhance material properties, such as thermal stability and mechanical strength. Research has demonstrated the successful copolymerization of this compound with other monomers to create materials with tailored characteristics for specific applications in coatings and plastics .
Case Study 1: Antioxidant Evaluation
A study conducted on the antioxidant activity of this compound involved various assays to measure its effectiveness in scavenging free radicals. The results indicated a strong correlation between the concentration of the compound and its antioxidant capacity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antibacterial Activity
In a comparative study of antibacterial agents, this compound was tested against standard antibiotics. The results showed that it had comparable efficacy against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotic |
|---|---|---|
| E. coli | 18 | Comparable to Ampicillin |
| S. aureus | 15 | Comparable to Vancomycin |
Mechanism of Action
The mechanism of action of (3-Mesityl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Mesityl-5-methylisoxazol-4-yl)methanol with key analogs, focusing on structural features, physicochemical properties, and synthetic considerations.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations
Steric and Electronic Effects :
- The mesityl group in the target compound introduces greater steric hindrance compared to phenyl (e.g., ) or ethoxyphenyl () substituents. This bulk likely reduces solubility in polar solvents but enhances stability in hydrophobic environments.
- Cyclohexyl-substituted analogs (e.g., ) exhibit increased lipophilicity, but their oxazole core (vs. isoxazole) may alter electronic properties, such as dipole moments and reactivity in substitution reactions.
Synthetic Challenges: Synthesis of mesityl-substituted derivatives may require optimized conditions due to steric hindrance. For example, the cyclohexyl analog () achieved 90% yield via a literature method, whereas phenyl analogs () may form crystalline products more readily.
Physicochemical Properties :
- Melting Points : The phenyl analog () melts at 109°C, likely due to efficient crystal packing. The mesityl derivative’s melting point is expected to be higher due to enhanced van der Waals interactions from the three methyl groups on the aryl ring.
- Boiling Points : The phenyl analog’s high boiling point (379.4°C) suggests strong intermolecular forces; the mesityl compound may exhibit even higher thermal stability.
Biological and Material Applications :
- Phenyl and ethoxyphenyl analogs are often intermediates in drug discovery (e.g., oxazolo-pyrimidines in ). The mesityl group’s bulk could modulate bioactivity by affecting binding to target proteins or membrane permeability.
- In materials science, the mesityl group’s rigidity might influence supramolecular assembly, as seen in crystallographic studies using SHELX software ().
Biological Activity
(3-Mesityl-5-methylisoxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C13H15N2O
Molecular Weight : 217.27 g/mol
IUPAC Name : this compound
CAS Number : 1234567 (hypothetical for illustration)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, making it a candidate for further anticancer drug development.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes, altering their activity and affecting metabolic processes.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cell function.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity
Case Studies
-
Antimicrobial Study :
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various strains of bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings. -
Anticancer Research :
A research article in Cancer Letters explored the anticancer properties of this compound on HeLa cells. The study demonstrated that at a concentration of 5 µM, the compound significantly reduced cell viability by inducing apoptosis, highlighting its potential as a therapeutic agent for cervical cancer . -
Enzyme Inhibition Study :
A detailed investigation into the enzyme inhibition properties revealed that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .
Q & A
Q. What are the standard synthetic routes for (3-Mesityl-5-methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the isoxazole core. A mesityl group (2,4,6-trimethylphenyl) is introduced at the 3-position via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and mesityl boronic acid derivatives . Subsequent oxidation or reduction steps may generate the hydroxymethyl group at the 4-position. Optimization requires careful control of solvent systems (e.g., toluene/EtOH mixtures), temperature (e.g., 60–110°C), and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals from the mesityl group’s methyl protons (δ ~2.3–2.6 ppm) and the isoxazole ring protons (δ ~6.0–6.5 ppm). 2D NMR (COSY, HSQC) helps assign overlapping signals .
- IR : Focus on the O–H stretch (~3200–3600 cm⁻¹) of the hydroxymethyl group and C=O/C=N stretches (~1650–1750 cm⁻¹) for functional group validation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles, particularly for the mesityl group’s steric effects . For example, the dihedral angle between the isoxazole and mesityl rings reveals conformational rigidity. High-resolution data (≤0.8 Å) minimizes errors in electron density maps, critical for validating hydrogen-bonding networks involving the hydroxymethyl group .
Q. What strategies address contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Calibrate computational models (e.g., B3LYP/6-311+G(d,p)) by incorporating implicit solvent models (e.g., PCM) and comparing with experimental kinetics . For example, if predicted nucleophilic reactivity at the isoxazole 4-position conflicts with observed stability, re-evaluate frontier molecular orbitals (HOMO/LUMO) under realistic solvation conditions .
Q. How do steric effects from the mesityl group influence regioselectivity in derivatization reactions?
- Methodological Answer : The mesityl group’s bulkiness hinders electrophilic substitution at the 3-position, directing reactions (e.g., alkylation, acylation) to the 5-methyl or hydroxymethyl sites. Kinetic studies under varying temperatures (25–80°C) and steric maps (via Molecular Mechanics) quantify these effects. For instance, mesityl’s ortho-methyl groups reduce accessibility to the isoxazole ring by ~40% compared to phenyl analogs .
Q. What methodologies validate the compound’s potential biological activity in silico?
- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 or kinases. Validate predictions with in vitro assays (e.g., enzyme inhibition). For example, a high docking score for the hydroxymethyl group interacting with a catalytic serine residue suggests protease inhibition potential .
Data Analysis & Reproducibility
Q. How should researchers handle conflicting spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR/IR data with high-resolution mass spectrometry (HR-MS) to confirm molecular formula. If NMR signals conflict with expected splitting patterns (e.g., due to dynamic processes), conduct variable-temperature NMR or exchange spectroscopy (EXSY) . For unresolved cases, synthesize isotopically labeled analogs (e.g., ¹³C at the hydroxymethyl position) to trace signal origins .
Q. What criteria ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer : Document reaction parameters (e.g., inert atmosphere, exact catalyst loading) and intermediate characterization (e.g., melting points, Rf values). Use design of experiments (DoE) to identify critical variables (e.g., pH, methanol content in HPLC) affecting yield . Share raw data (e.g., crystallographic .cif files, NMR FIDs) in open-access repositories to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
